Ethyl 5-(4-methylphenyl)-5-oxovalerate

Description

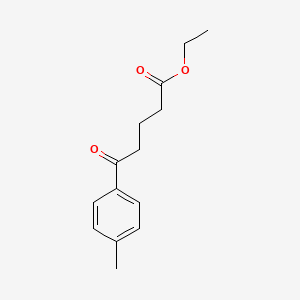

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-13(15)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQBLTUWFXVZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501481 | |

| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42482-94-0 | |

| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 4 Methylphenyl 5 Oxovalerate

Established Synthetic Pathways to Ethyl 5-(4-methylphenyl)-5-oxovalerate

The most conventional and widely practiced synthesis of this compound involves a two-step process: the synthesis of its carboxylic acid precursor followed by esterification.

The final step in the established synthesis is the conversion of 5-(4-methylphenyl)-5-oxovaleric acid to its corresponding ethyl ester. The most common method for this transformation is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, ethanol is typically used as the solvent to ensure it is in large excess.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. A molecule of ethanol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final product, this compound.

Various acid catalysts can be employed for this reaction, each with its own advantages regarding reaction time, temperature, and yield.

Table 1: Common Catalysts for Fischer-Speier Esterification

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in excess ethanol | Strong acid, effective but can cause charring with sensitive substrates. |

| Hydrochloric Acid (HCl) | Gaseous HCl bubbled through ethanol or ethanolic HCl | Provides anhydrous conditions, useful for sensitive substrates. |

| p-Toluenesulfonic Acid (TsOH) | Reflux in ethanol with azeotropic removal of water | Solid catalyst, easier to handle than sulfuric acid. |

The essential precursor, 5-(4-methylphenyl)-5-oxovaleric acid, is most commonly synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of toluene (B28343) with glutaric anhydride (B1165640). The reaction requires a Lewis acid catalyst to activate the anhydride and generate the acylium ion electrophile.

In this process, the Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride, making the other carbonyl carbon highly electrophilic. The electron-rich toluene ring then attacks this electrophile. Due to the activating, ortho-, para-directing nature of the methyl group on toluene and steric hindrance at the ortho position, the acylation occurs predominantly at the para position. A subsequent hydrolysis workup opens the anhydride ring and protonates the resulting carboxylate to yield 5-(4-methylphenyl)-5-oxovaleric acid.

Table 2: Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Relative Activity | Typical Solvent |

|---|---|---|

| Aluminum Chloride (AlCl₃) | High | Dichloromethane (B109758), Nitrobenzene (B124822) |

| Iron(III) Chloride (FeCl₃) | Moderate | Dichloromethane |

| Zinc Chloride (ZnCl₂) | Low | --- |

Exploration of Alternative Synthetic Approaches

Beyond the traditional two-step method, modern organic synthesis offers alternative routes that may provide advantages in terms of efficiency, atom economy, or milder reaction conditions.

Catalyst-mediated reactions provide powerful alternatives for constructing the carbon skeleton of γ-keto esters. While not widely reported for this specific molecule, general methods for γ-keto ester synthesis can be adapted. For instance, a rhodium-catalyzed intermolecular hydroacylation could potentially couple an appropriately substituted aldehyde with an acrylate (B77674) derivative to form the desired structure.

Another plausible approach is the gold-catalyzed hydration of 3-alkynoates. nih.gov This method allows for a practical one-step synthesis of γ-keto esters from alkyne precursors under mild, atom-economical conditions. nih.gov A theoretical route to this compound could involve the synthesis of ethyl 5-(4-methylphenyl)pent-4-ynoate, followed by a regioselective hydration of the alkyne to the ketone.

Table 3: Alternative Catalyst-Mediated Syntheses for γ-Keto Esters

| Reaction Type | Catalytic System | Description |

|---|---|---|

| Hydroacylation | Cationic Rh(I) complexes | Direct intermolecular coupling of an aldehyde and an α,β-unsaturated ester. organic-chemistry.org |

| Alkyne Hydration | Au(III) salts | Regioselective hydration of a γ,δ-alkynoic ester to the corresponding γ-keto ester. nih.govresearchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient synthetic strategy. A hypothetical MCR for the direct synthesis of this compound could be envisioned. Such a reaction might involve the coupling of toluene, a derivative of ethyl succinate (B1194679) (e.g., ethyl 4-chloro-4-oxobutanoate), and a suitable mediator in a one-pot process. The advantages of an MCR approach include reduced synthesis time, lower solvent consumption, and simplified purification procedures, aligning with the principles of green chemistry. Recent research has demonstrated three-component methodologies for producing related structures like γ-keto sulfones and other functionalized γ-ketoesters. organic-chemistry.orgchemrxiv.org

Stereoselective and Enantioselective Synthesis Considerations

This compound is an achiral molecule. However, the ketone carbonyl group represents a prochiral center. Asymmetric reduction of this ketone can lead to the formation of a chiral center, producing optically active (R)- or (S)-ethyl 5-hydroxy-5-(4-methylphenyl)valerate. These chiral γ-hydroxy esters are valuable intermediates in the synthesis of various biologically active compounds.

Several methods exist for the enantioselective reduction of ketones and keto esters. wikipedia.org Biocatalysis, utilizing enzymes or whole microorganisms like baker's yeast (Saccharomyces cerevisiae), is a well-established method for producing chiral alcohols with high enantiomeric excess (ee). researchgate.net Specific dehydrogenase enzymes can also be employed for their high substrate specificity and stereoselectivity. nih.gov

Alternatively, chiral chemical catalysts can be used. The asymmetric Meerwein–Ponndorf–Verley (MPV) reduction, using a chiral catalyst system such as a chiral phosphoric acid with a Lewis acid, can effectively reduce β,γ-unsaturated α-keto esters, a principle that can be extended to other keto esters. rsc.org

Table 4: Methods for Enantioselective Reduction of Prochiral Ketones

| Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Notes |

|---|---|---|---|

| Biocatalytic Reduction | Baker's Yeast (S. cerevisiae) | Moderate to High (>90%) | Green, mild conditions; selectivity can be substrate-dependent. researchgate.net |

| Enzymatic Reduction | Dehydrogenases (e.g., PEDH) | Excellent (>99%) | High selectivity for a broad spectrum of ketones. nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | High to Excellent (>95%) | Uses isopropanol (B130326) or formic acid as a hydrogen source. |

Chiral Auxiliaries and Catalysts in β-Keto Ester Formation

While the primary focus is on a γ-keto ester, the principles of asymmetric synthesis applied to β-keto esters are highly relevant for creating chiral analogs or for subsequent stereoselective transformations of the ketone group in this compound. The introduction of chirality is crucial in medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

Several chiral auxiliaries have been developed and are commonly used in the asymmetric synthesis of keto esters. These auxiliaries are typically derived from readily available chiral molecules such as amino acids, terpenes, or alkaloids. The auxiliary is attached to the substrate, directs the stereoselective reaction, and is then removed to yield the enantiomerically enriched product.

Below is a table summarizing common chiral auxiliaries and their typical applications in asymmetric synthesis, which could be adapted for the synthesis of chiral derivatives of this compound.

| Chiral Auxiliary | Typical Application in Keto Ester Synthesis | Diastereomeric Excess (d.e.) Typically Achieved |

| Evans' Oxazolidinones | Asymmetric alkylation of enolates derived from N-acyl oxazolidinones. | >95% |

| Oppolzer's Camphorsultam | Asymmetric alkylation and conjugate additions. | >90% |

| Samp/Ramp Hydrazones | Asymmetric alkylation of ketone-derived hydrazones. | >95% |

| (S)-Proline | Asymmetric aldol (B89426) and Mannich reactions. | Often >90% |

In addition to chiral auxiliaries, chiral catalysts can be employed to achieve enantioselectivity. These catalysts, often metal complexes with chiral ligands, create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, chiral Lewis acids can be used to catalyze asymmetric Friedel-Crafts reactions.

Biocatalytic Approaches for Asymmetric Synthesis

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for asymmetric synthesis. Enzymes, as biocatalysts, operate under mild conditions and often exhibit high enantioselectivity and regioselectivity. For the asymmetric synthesis of chiral alcohols derived from ketones like this compound, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly relevant.

These enzymes catalyze the reduction of a prochiral ketone to a chiral secondary alcohol with high enantiomeric excess (e.e.). The stereochemical outcome of the reduction is determined by the specific enzyme used, with different enzymes capable of producing either the (R)- or (S)-enantiomer. This approach is highly attractive for the pharmaceutical industry due to its efficiency and sustainability.

The following table illustrates the potential of biocatalytic reduction for aromatic ketones, which is applicable to the ketone moiety in this compound.

| Enzyme Source | Substrate (Aromatic Ketone) | Product (Chiral Alcohol) | Enantiomeric Excess (e.e.) |

| Saccharomyces cerevisiae (Baker's Yeast) | Acetophenone | (S)-1-Phenylethanol | >99% |

| Lactobacillus kefir | 4-Methylacetophenone | (R)-1-(p-tolyl)ethanol | >99% |

| Recombinant KRED | Various aromatic ketones | Corresponding (R)- or (S)-alcohols | Often >99% |

| Candida species | Ethyl benzoylacetate | Ethyl (S)-3-hydroxy-3-phenylpropanoate | >98% |

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The optimization of reaction conditions is a critical step in transitioning a synthetic route from a laboratory scale to an industrial, scalable process. For the Friedel-Crafts acylation to produce this compound, several parameters must be carefully controlled to maximize yield and purity while ensuring safety and cost-effectiveness.

Key Optimization Parameters for Friedel-Crafts Acylation:

Catalyst: While AlCl₃ is a common and effective catalyst, its stoichiometric requirement and the generation of acidic waste present challenges for large-scale synthesis. Alternative, more environmentally friendly catalysts such as zeolites, heteropoly acids, or reusable Lewis acids are being explored.

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Solvents like dichloromethane or nitrobenzene are often used, but their environmental and safety profiles are concerns. Greener solvent alternatives or solvent-free conditions are preferable for scalable synthesis.

Temperature: Friedel-Crafts acylations are often exothermic, and controlling the reaction temperature is crucial to prevent side reactions and ensure regioselectivity.

Reaction Time: Optimizing the reaction time ensures complete conversion without the formation of degradation products.

Stoichiometry of Reactants: The molar ratio of the aromatic substrate, acylating agent, and catalyst must be optimized to achieve high conversion and minimize waste.

The table below presents a hypothetical optimization of the Friedel-Crafts acylation for a reaction analogous to the synthesis of this compound.

| Entry | Lewis Acid Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 4 | 85 |

| 2 | FeCl₃ (1.2) | 1,2-Dichloroethane | 25 | 6 | 78 |

| 3 | Zeolite H-BEA | Toluene (excess) | 110 | 8 | 92 |

| 4 | Sc(OTf)₃ (0.1) | Nitrobenzene | 50 | 12 | 88 |

For biocatalytic processes, optimization involves parameters such as pH, temperature, substrate concentration, and the use of co-solvents to enhance enzyme stability and activity. Immobilization of the enzyme can also facilitate its recovery and reuse, making the process more economically viable for large-scale production.

Chemical Reactivity and Transformation of Ethyl 5 4 Methylphenyl 5 Oxovalerate

Reactions of the Ester Functionality

The ethyl ester group in the molecule can undergo several characteristic reactions common to carboxylic acid esters.

The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, 5-(4-methylphenyl)-5-oxovaleric acid, under both acidic and basic conditions. synblock.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis. This is a reversible equilibrium-driven process, and the use of a large excess of water is required to drive the reaction toward the carboxylic acid product. The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon for nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification) : This reaction is carried out using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This process is irreversible because the final step involves an acid-base reaction where the liberated carboxylic acid is deprotonated by the base to form a carboxylate salt. Subsequent acidification is necessary to obtain the neutral carboxylic acid. Basic hydrolysis is generally more efficient and less prone to side reactions compared to acidic hydrolysis for many esters. beilstein-journals.org

| Reaction Type | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 5-(4-methylphenyl)-5-oxovaleric acid |

| Basic Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/EtOH 2. H₃O⁺ (acid workup) | 5-(4-methylphenyl)-5-oxovaleric acid |

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess, often as the solvent, to shift the equilibrium towards the desired product. masterorganicchemistry.comresearchgate.net

Acid-Catalyzed Transesterification : Using an acid catalyst like sulfuric acid or scandium(III) triflate, the ester can be reacted with an alcohol such as methanol (B129727) or isopropanol (B130326) to yield mthis compound or isopropyl 5-(4-methylphenyl)-5-oxovalerate, respectively. organic-chemistry.org

Base-Catalyzed Transesterification : A strong base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for methanol), can also catalyze the reaction. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution.

| Alcohol Reactant | Catalyst Type | Example Catalyst | Product |

|---|---|---|---|

| Methanol (CH₃OH) | Acid or Base | H₂SO₄ or NaOCH₃ | Mthis compound |

| Propanol (CH₃CH₂CH₂OH) | Acid or Base | H₂SO₄ or NaOCH₂CH₂CH₃ | Propyl 5-(4-methylphenyl)-5-oxovalerate |

The conversion of the ester to an amide involves reaction with ammonia (B1221849) or a primary or secondary amine. This transformation is generally more difficult than hydrolysis or transesterification because amines are less nucleophilic than hydroxide or alkoxide ions. The reaction often requires high temperatures or the use of catalysts. nih.gov Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then activated with a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) before reacting with an amine to form the amide under milder conditions. researchgate.netresearchgate.net

| Amine Reactant | Conditions/Method | Product |

|---|---|---|

| Ammonia (NH₃) | High temperature or catalysis | 5-(4-methylphenyl)-5-oxovaleramide |

| Methylamine (CH₃NH₂) | High temperature or catalysis | N-methyl-5-(4-methylphenyl)-5-oxovaleramide |

| Aniline (C₆H₅NH₂) | Two-step: 1. Hydrolysis to acid 2. Amine + Coupling Agent | N-phenyl-5-(4-methylphenyl)-5-oxovaleramide |

Reactivity of the Ketone Carbonyl Group

The ketone group offers a distinct site for reactivity, primarily involving nucleophilic addition to the carbonyl carbon and oxidative rearrangements.

The ketone carbonyl can be selectively reduced to a secondary alcohol without affecting the ester group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester group. The product of the selective reduction of the ketone is ethyl 5-hydroxy-5-(4-methylphenyl)pentanoate. This transformation creates a new chiral center at the carbon bearing the hydroxyl group.

| Reducing Agent | Solvent | Product | Note |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695) | Ethyl 5-hydroxy-5-(4-methylphenyl)pentanoate | Selectively reduces the ketone. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 5-(4-methylphenyl)pentane-1,5-diol | Reduces both the ketone and the ester. |

The Baeyer-Villiger oxidation converts a ketone into an ester through treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.orgyoutube.com The reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org

The regioselectivity of this reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The established order of migratory ability is: tertiary alkyl > secondary alkyl > aryl > primary alkyl. lscollege.ac.in

In this compound, the ketone is flanked by a 4-methylphenyl (p-tolyl, an aryl group) and a primary alkyl chain (-CH₂CH₂CH₂COOEt). Based on the migratory aptitude, the aryl group will preferentially migrate over the primary alkyl group. lscollege.ac.in This results in the insertion of an oxygen atom between the carbonyl carbon and the p-tolyl ring, yielding an ester product.

| Reagent | Migrating Group | Predicted Product |

|---|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | 4-methylphenyl (aryl) | 4-methylphenyl 4-(ethoxycarbonyl)butanoate |

| Trifluoroperacetic acid (CF₃CO₃H) | 4-methylphenyl (aryl) | 4-methylphenyl 4-(ethoxycarbonyl)butanoate |

Nucleophilic Addition Reactions (e.g., Grignard, Wittig)

The ketone carbonyl group in this compound is a primary site for nucleophilic attack. Reagents such as Grignard and Wittig reagents are expected to react selectively at this position due to the higher electrophilicity of the ketone compared to the ester carbonyl.

Grignard Reactions: The addition of a Grignard reagent (R-MgX) to the ketone would proceed via nucleophilic attack of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon. This reaction forms a tertiary alcohol upon acidic workup. The general mechanism involves the formation of a magnesium alkoxide intermediate which is subsequently protonated.

Wittig Reactions: The Wittig reaction provides a powerful method for the conversion of ketones to alkenes. The reaction of this compound with a phosphorus ylide (a Wittig reagent) would replace the carbonyl oxygen with the alkylidene group from the ylide. This transformation is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. The choice of ylide would determine the structure of the resulting alkene.

| Reagent Type | Expected Product | Reaction Conditions |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Anhydrous ether or THF, followed by acidic workup |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene | Anhydrous solvent such as THF or DMSO |

α- and γ-Carbon Reactivity (Enolate Chemistry)

The presence of protons on the carbons alpha (α) and gamma (γ) to the ketone carbonyl group allows for the formation of enolates, which are key intermediates in a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation Reactions

Deprotonation at the α- or γ-position with a suitable base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate. This enolate can then react with electrophiles like alkyl halides or acyl chlorides in SN2 reactions.

Alkylation: The reaction of the enolate with an alkyl halide introduces an alkyl group at the α- or γ-carbon. The regioselectivity of this reaction (α vs. γ) can often be controlled by the choice of base and reaction conditions.

Acylation: Similarly, reaction with an acyl chloride introduces an acyl group, leading to the formation of a β-dicarbonyl compound if acylation occurs at the α-position.

These reactions are fundamental for building more complex molecular architectures from the this compound backbone.

Aldol (B89426) and Knoevenagel Condensations

The enolate of this compound can act as a nucleophile in condensation reactions with aldehydes and ketones.

Aldol Condensation: In an aldol addition, the enolate attacks the carbonyl group of another aldehyde or ketone to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene (B1212753) group (α- to the ester) with an aldehyde or ketone, typically catalyzed by a weak base. The initial adduct readily undergoes dehydration to yield a new carbon-carbon double bond.

Cyclization Reactions Leading to Carbo- and Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various cyclic compounds. Intramolecular reactions or reactions with difunctional reagents can lead to the formation of both carbocycles and heterocycles.

A significant application is in the synthesis of pyridazin-3(2H)-ones, which are known for their diverse biological activities. The reaction of γ-keto esters, such as this compound, with hydrazine (B178648) hydrate (B1144303) is a common and effective method for constructing the pyridazinone ring. The reaction proceeds through initial condensation of hydrazine with the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, with subsequent elimination of ethanol.

| Reactant | Product Type | Significance |

| Hydrazine Hydrate | 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one | Precursor to biologically active compounds |

Reactivity of the Aromatic Ring

The 4-methylphenyl (p-tolyl) group in the molecule is susceptible to electrophilic aromatic substitution reactions. The reactivity and orientation of incoming electrophiles are governed by the electronic effects of the substituents on the ring.

Electrophilic Aromatic Substitution Reactions

The acyl group attached to the aromatic ring is a deactivating group and a meta-director due to its electron-withdrawing nature through resonance and induction. Conversely, the methyl group is an activating group and an ortho-, para-director due to its electron-donating inductive effect and hyperconjugation.

Mechanistic Investigations of Key Transformations

The mechanistic aspects of palladium-catalyzed transformations of ketoesters are complex and have been the subject of detailed investigations. The regioselectivity and stereoselectivity of these reactions are governed by a delicate interplay of electronic and steric factors.

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity: In a molecule with multiple potential reaction sites like this compound, controlling the regioselectivity of a reaction is paramount. For palladium-catalyzed cross-coupling reactions, the site of reaction is determined by which α-proton is deprotonated to form the enolate that participates in the catalytic cycle. The relative acidity of the protons at C4 (alpha to the ester) and C6 (alpha to the ketone) will be a key determinant. Generally, protons alpha to a ketone are more acidic than those alpha to an ester, suggesting a preference for reactions at the C6 position.

However, the choice of catalyst, ligand, and reaction conditions can significantly influence the regioselectivity. unirioja.esrsc.org For instance, the use of bulky ligands on the palladium center can favor reaction at the less sterically hindered position. unirioja.es Furthermore, additives can play a crucial role in directing the reaction to a specific site. By carefully selecting the reaction parameters, it is often possible to achieve high levels of regioselectivity for one product over the other. unirioja.es

Stereoselectivity: If a prochiral center is generated during the transformation of this compound, the stereoselectivity of the reaction becomes an important consideration. In palladium-catalyzed cross-coupling reactions, the use of chiral ligands can induce asymmetry, leading to the preferential formation of one enantiomer or diastereomer. The stereochemical outcome is often determined in the reductive elimination step of the catalytic cycle, where the new carbon-carbon bond is formed. The geometry of the palladium intermediate and the steric and electronic interactions between the ligand and the substrates dictate the stereochemistry of the product. nih.gov

Role of Electronic and Steric Effects on Reactivity

Electronic Effects: The electronic properties of both the substrate and the coupling partner play a significant role in the reactivity of palladium-catalyzed cross-coupling reactions. In the context of this compound, the electron-withdrawing nature of the carbonyl groups facilitates the formation of the enolate intermediate required for the catalytic cycle.

For the aryl halide coupling partner, electron-withdrawing groups generally accelerate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Conversely, electron-donating groups can slow down this step but may facilitate the final reductive elimination. The electronic nature of the phosphine (B1218219) ligands used also has a profound impact; electron-rich ligands tend to accelerate oxidative addition and stabilize the palladium(0) catalyst. acs.org

Steric Effects: Steric hindrance around the reactive centers of both the substrate and the catalyst has a major influence on the course of the reaction. For this compound, the steric environment around the C4 and C6 positions will affect the ease of enolate formation and its subsequent reaction with the palladium catalyst.

The bulkiness of the phosphine ligands on the palladium catalyst is a critical parameter for controlling reactivity and selectivity. unirioja.es Sterically demanding ligands can promote reductive elimination and prevent the formation of undesired side products. However, excessive steric bulk can also hinder the approach of the reactants to the metal center, thereby slowing down the reaction. The interplay between the steric properties of the substrate, the ligand, and the coupling partner must be carefully considered to achieve optimal results. acs.org

Derivatives and Analogues of Ethyl 5 4 Methylphenyl 5 Oxovalerate

Synthesis and Characterization of Structural Analogues

The substitution pattern on the phenyl ring is a primary target for modification. The introduction of different functional groups can significantly alter the electronic properties of the aromatic ring and, by extension, the reactivity of the adjacent carbonyl group. Synthetic strategies for these analogues often involve starting with an appropriately substituted aromatic compound, such as a substituted benzaldehyde (B42025) or acetophenone, which is then elaborated through multi-step sequences.

For instance, the synthesis of halogenated analogues, such as those containing bromine or chlorine, can be achieved by employing starting materials like 4-bromobenzaldehyde (B125591) or compounds with a 4-chlorophenyl moiety. mdpi.comnih.gov The synthesis of a 4-bromo-substituted analogue has been demonstrated in related heterocyclic systems, starting from 4-bromobenzaldehyde, which undergoes condensation reactions to build the desired molecular framework. mdpi.com Similarly, the incorporation of a 4-chlorophenyl group has been documented in the synthesis of complex heterocyclic structures. nih.gov

Analogues featuring methoxy (B1213986) groups can be prepared from methoxy-substituted precursors. nih.govsciforum.net The presence of an alkyl group other than the methyl group at the para-position can also be achieved by selecting the corresponding substituted raw material. The characterization of these analogues relies on standard spectroscopic techniques, including NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy, to confirm their structures. mdpi.com

Table 1: Examples of Phenyl Ring Substituent Variations and Potential Synthetic Precursors

| Substituent | Example Analogue Name | Potential Starting Material |

| Halogen (Bromo) | Ethyl 5-(4-bromophenyl)-5-oxovalerate | 4-Bromobenzaldehyde |

| Halogen (Chloro) | Ethyl 5-(4-chlorophenyl)-5-oxovalerate | 4-Chlorobenzaldehyde |

| Methoxy | Ethyl 5-(4-methoxyphenyl)-5-oxovalerate | 4-Methoxyacetophenone |

| Alkyl (Ethyl) | Ethyl 5-(4-ethylphenyl)-5-oxovalerate | 4-Ethylacetophenone |

Another common modification involves changing the ethyl group of the ester moiety to other alkyl groups, such as methyl, propyl, or butyl. This alteration is typically straightforward and can be accomplished either by using a different alcohol (e.g., methanol (B129727), propanol) during the final esterification step of the synthesis or by performing a transesterification reaction on the parent ethyl ester. While these changes are synthetically accessible, they generally have a less pronounced effect on the core chemical reactivity compared to aromatic ring substitutions, though they can influence physical properties like solubility and boiling point.

Table 2: Examples of Ester Moiety Modifications

| Ester Group | Analogue Name |

| Methyl Ester | Methyl 5-(4-methylphenyl)-5-oxovalerate |

| Propyl Ester | Propyl 5-(4-methylphenyl)-5-oxovalerate |

| Isopropyl Ester | Isopropyl 5-(4-methylphenyl)-5-oxovalerate |

| Butyl Ester | Butyl 5-(4-methylphenyl)-5-oxovalerate |

Modifying the length and structure of the pentanoate chain that links the aromatic ketone and the ester function provides another avenue for creating analogues. This can involve synthesizing homologues with shorter (e.g., butanoate) or longer (e.g., hexanoate) chains. Such changes would require different starting materials, for example, using derivatives of adipic acid or glutaric acid in a Friedel-Crafts acylation type of reaction. These modifications can impact the molecule's conformation and the spatial relationship between the two carbonyl groups, which in turn can affect intramolecular interactions and reaction pathways.

Table 3: Examples of Pentanoate Chain Alterations

| Chain Length | Analogue Name |

| 4 Carbons (Butanoate) | Ethyl 4-(4-methylphenyl)-4-oxobutanoate |

| 6 Carbons (Hexanoate) | Ethyl 6-(4-methylphenyl)-6-oxohexanoate |

Structure-Reactivity Relationships within the Oxovalerate Ester Family

Structure-reactivity relationships (SRRs) provide a framework for understanding how a molecule's chemical structure dictates its reactivity. nih.gov For the oxovalerate ester family, SRRs are primarily governed by the electronic and steric effects of substituents on the molecule's reactive centers, namely the ketone and ester carbonyl groups.

Substituents on the phenyl ring have the most significant impact on the chemical reactivity of the oxovalerate system. These substituents modulate the electron density of the entire molecule through inductive and resonance effects.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and methoxy (-OCH₃) are electron-donating. They increase the electron density on the aromatic ring and, consequently, on the attached ketone carbonyl group. This enrichment of electron density makes the carbonyl carbon less electrophilic and therefore less susceptible to attack by nucleophiles. As a result, analogues with strong EDGs are expected to be less reactive towards nucleophilic addition reactions compared to the unsubstituted parent compound.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) are electron-withdrawing through induction. They pull electron density away from the aromatic ring and the ketone carbonyl group. This decrease in electron density makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Therefore, halogen-substituted analogues are predicted to be more reactive than the parent compound.

The interplay of electronic and steric effects ultimately determines the preferred reaction pathways and reaction rates.

Electronic Effects: The electronic nature of the substituent on the phenyl ring directly influences the stability of reaction intermediates. For reactions involving nucleophilic attack on the ketone, an electron-withdrawing group helps to stabilize the developing negative charge on the oxygen atom in the transition state, thereby accelerating the reaction. Conversely, an electron-donating group destabilizes this transition state, slowing the reaction.

Steric Effects: Steric hindrance can also play a crucial role in the reactivity of these molecules. nih.gov While substituents at the para-position of the phenyl ring exert minimal steric influence on the ketone, bulky substituents placed at the ortho-positions would significantly hinder the approach of a nucleophile, dramatically reducing the reaction rate. Similarly, increasing the steric bulk of the ester group (e.g., replacing ethyl with tert-butyl) could impede reactions at the ester carbonyl, such as hydrolysis or transesterification, due to the congested transition state. nih.gov Studies on other ester systems have shown that steric hindrance can be used to distinguish between associative and dissociative reaction mechanisms, with associative pathways being more sensitive to steric bulk. nih.gov

Table 4: Predicted Effects of Substituents on Ketone Reactivity

| Substituent (at para-position) | Electronic Effect | Predicted Impact on Ketone Electrophilicity | Predicted Reaction Rate with Nucleophiles |

| -OCH₃ | Strong Electron-Donating | Decrease | Slower |

| -CH₃ | Weak Electron-Donating | Decrease | Slower |

| -H | Neutral (Reference) | Baseline | Baseline |

| -Br, -Cl | Weak Electron-Withdrawing | Increase | Faster |

Comparison with Other β-Keto Esters and Related Systems

This compound, as an aromatic γ-keto ester, possesses a unique structural arrangement that invites comparison with other classes of keto esters, particularly the more common β-keto esters. This comparison highlights the influence of the substituent and the relative positioning of the keto and ester functionalities on the compound's physical and chemical properties.

Physicochemical Properties: A Comparative Overview

The physical properties of keto esters are dictated by their molecular weight, structure, and the interplay of their functional groups. A comparison between this compound and two representative β-keto esters, Ethyl acetoacetate (B1235776) and Ethyl levulinate, is illustrative.

| Property | This compound | Ethyl Acetoacetate | Ethyl Levulinate (Ethyl 4-oxopentanoate) |

| CAS Number | 42482-94-0 | 141-97-9 | 539-88-8 |

| Molecular Formula | C₁₄H₁₈O₃ | C₆H₁₀O₃ | C₇H₁₂O₃ |

| Molecular Weight | 234.29 g/mol | 130.14 g/mol | 144.17 g/mol |

| Melting Point | 39-40 °C lookchem.com | -45 °C | -60 °C researchgate.net |

| Boiling Point | 358.4±25.0 °C (Predicted) lookchem.com | 180.8 °C | 203-205 °C researchgate.net |

| Density | 1.049±0.06 g/cm³ (Predicted) lookchem.com | 1.030 g/cm³ | 1.016 g/cm³ researchgate.net |

The presence of the aromatic p-tolyl group and the longer carbon chain in this compound results in a significantly higher molecular weight, a solid state at room temperature, and a much higher boiling point compared to the aliphatic β-keto esters, Ethyl acetoacetate and Ethyl levulinate.

Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is influenced by factors such as solvent polarity and intramolecular hydrogen bonding, which is possible in the enol form.

Ethyl Acetoacetate: This classic β-keto ester exhibits significant keto-enol tautomerism. The α-hydrogens, situated between two carbonyl groups, are acidic (pKa ≈ 10.7), facilitating the formation of a stable, conjugated enol form. The equilibrium constant (Keq = [enol]/[keto]) for ethyl acetoacetate is approximately 0.09, which corresponds to about 8% enol form in the neat liquid at 32 °C thermofisher.com. This percentage can change significantly with the solvent chemrxiv.orgasu.edu.

This compound: In contrast, this compound is a γ-keto ester. The methylene (B1212753) group alpha to the ester (C-2) is not activated by the ketone group, and the methylene group alpha to the ketone (C-4) is not significantly activated by the ester group due to the distance. Consequently, the acidity of these protons is much lower than in β-keto esters. Spectroscopic studies on analogous aromatic β-keto esters have shown that they often exist exclusively in the keto form nih.govresearchgate.net. Therefore, this compound is expected to exist almost entirely in the keto form, with negligible enol content under normal conditions.

Acidity and Enolate Formation

The acidity of the α-protons is a key factor in the reactivity of keto esters.

β-Keto Esters (e.g., Ethyl Acetoacetate): The protons on the carbon flanked by the two carbonyl groups are particularly acidic (pKa values for β-dicarbonyls are typically in the 9-13 range), leading to the ready formation of a resonance-stabilized enolate ion upon treatment with a suitable base thermofisher.com. This enolate is a potent nucleophile, central to reactions like the acetoacetic ester synthesis.

This compound: The protons alpha to the ketone (at C-4) are more acidic than those in a simple ketone due to some influence from the distant ester, but significantly less acidic than those in a β-keto ester. The protons alpha to the ester (at C-2) have acidity typical of a standard ester. This difference in acidity means that stronger bases are required to form the enolate of a γ-keto ester compared to a β-keto ester, and regioselectivity can be an issue if both α-positions to the ketone are substituted.

Reactivity and Synthetic Utility

The differences in structure and acidity translate to distinct applications in organic synthesis.

β-Keto Esters: Their facile enolate formation makes them versatile building blocks for creating new carbon-carbon bonds. They are widely used in the synthesis of a variety of compounds, including substituted ketones, carboxylic acids, and heterocyclic systems like quinolines and pyrimidines through reactions with amines and other nucleophiles acs.orgmdpi.com. They also participate in enantioselective Mannich reactions with imines lookchem.com.

This compound: While not a substrate for the classic acetoacetic ester synthesis, its two distinct carbonyl functionalities allow for other synthetic transformations. The ketone can undergo reactions typical of aryl ketones (e.g., reduction, Grignard addition, Wittig reaction), while the ester can be hydrolyzed, reduced, or converted to an amide. The presence of both functionalities allows for intramolecular cyclization reactions to form five- or six-membered rings, making it a precursor for various heterocyclic compounds. For instance, condensation with hydrazines or hydroxylamines could lead to the formation of pyridazinones or other related heterocyclic systems. The general reactivity of keto esters as precursors for heterocycles is well-documented amazonaws.comnih.govnih.govopenmedicinalchemistryjournal.com.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the connectivity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Structural Confirmation

One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for confirming the carbon-hydrogen framework of a molecule. For Ethyl 5-(4-methylphenyl)-5-oxovalerate, one would expect to observe distinct signals corresponding to the protons and carbons in the ethyl group, the aliphatic valerate (B167501) chain, and the 4-methylphenyl (p-tolyl) group. However, specific, experimentally determined chemical shifts and coupling constants for this compound are not available in the reviewed literature. Without this data, a detailed assignment and confirmation of the molecular structure cannot be completed.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are employed to further elucidate complex structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule, for instance, along the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the different fragments of the molecule, such as connecting the carbonyl group to both the aliphatic chain and the aromatic ring.

Despite the power of these techniques, no published 2D NMR data specific to this compound could be located.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) MS for Molecular Weight and Fragmentation Analysis

EI-MS typically involves high-energy electron bombardment, leading to extensive fragmentation that can provide a structural "fingerprint" of the molecule. ESI-MS is a softer ionization technique that usually provides a clear signal for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming the molecular weight. While the theoretical molecular weight of this compound is known, specific fragmentation patterns from EI-MS or observed ions from ESI-MS have not been documented in available scientific sources.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. An HRMS analysis of this compound would be expected to yield a mass measurement that corresponds precisely to the molecular formula C14H18O3. However, no such high-resolution data has been published.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS is a hybrid technique that separates components of a mixture using gas chromatography before they are detected and identified by mass spectrometry. It is highly effective for assessing the purity of a compound and analyzing complex mixtures. While GC-MS is a standard method for such analyses, no specific chromatograms or mass spectra from a GC-MS analysis of this compound are available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The most prominent features in the IR spectrum of this compound are the strong absorptions corresponding to the two carbonyl (C=O) groups: one from the ketone and the other from the ester. The aryl ketone C=O stretching vibration is typically observed in the range of 1685-1665 cm⁻¹. For this compound, this peak is expected to be sharp and strong, indicative of the conjugated ketone system. The ester C=O stretching vibration appears at a higher frequency, generally in the region of 1750-1735 cm⁻¹, due to the electron-withdrawing nature of the adjacent oxygen atom.

The presence of the aromatic ring (the 4-methylphenyl or p-tolyl group) gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically found just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring produce a series of absorptions in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. For a para-substituted ring, a strong band is expected around 850-800 cm⁻¹.

The aliphatic portion of the molecule, the ethyl and valerate chain, also contributes to the IR spectrum. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed in the 2980-2850 cm⁻¹ region. The C-O stretching vibrations of the ester group are also significant, typically appearing as two distinct bands: an asymmetric C-O-C stretch between 1250-1150 cm⁻¹ and a symmetric stretch between 1150-1000 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 2980-2850 | Medium to Strong |

| Ester C=O | Stretching | 1750-1735 | Strong |

| Ketone C=O (Aryl) | Stretching | 1685-1665 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| C-O (Ester) | Asymmetric Stretching | 1250-1150 | Strong |

| C-O (Ester) | Symmetric Stretching | 1150-1000 | Medium |

| Aromatic C-H | Out-of-plane Bending | 850-800 | Strong |

Other Advanced Spectroscopic Methods (e.g., Raman, UV-Vis)

Beyond IR spectroscopy, other advanced spectroscopic techniques can provide complementary information for the structural elucidation of this compound.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is often complementary to IR spectroscopy. While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy measures the change in polarizability. For this compound, the symmetric vibrations of the aromatic ring and the C=C bonds are expected to produce strong signals in the Raman spectrum. The C=O stretching vibrations will also be visible, though often weaker than in the IR spectrum. The aliphatic C-H stretching and bending vibrations will also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring and the n → π* transitions of the carbonyl groups. The conjugated system formed by the aromatic ring and the ketone carbonyl group will likely result in a distinct absorption band. The position and intensity of these bands can be influenced by the solvent used for the analysis.

The following table summarizes the expected spectroscopic data from these advanced methods.

| Spectroscopic Method | Expected Observations | Structural Information Provided |

| Raman Spectroscopy | Strong signals for aromatic C=C stretching. Visible C=O and C-H stretching bands. | Complements IR data, particularly for symmetric vibrations and skeletal framework. |

| UV-Vis Spectroscopy | Absorption bands for π → π* (aromatic) and n → π* (carbonyl) transitions. | Information on the electronic structure and conjugation within the molecule. |

The combined application of these spectroscopic methods allows for a comprehensive and unambiguous characterization of the molecular structure of this compound.

Computational Chemistry Investigations of Ethyl 5 4 Methylphenyl 5 Oxovalerate

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Energetics

No published studies were identified that specifically report the use of Density Functional Theory (DFT) to investigate the electronic structure and energetics of Ethyl 5-(4-methylphenyl)-5-oxovalerate.

Molecular Orbital Analysis and Charge Distribution

There is no available research detailing the molecular orbital analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or the charge distribution for this compound.

Reaction Mechanism Simulations

Transition State Characterization and Reaction Pathway Prediction

A search for computational studies on the reaction mechanisms involving this compound yielded no results. Consequently, there is no information on the characterization of transition states or the prediction of reaction pathways for this compound.

Prediction of Regio- and Stereoselectivity

No literature is available that discusses the theoretical prediction of regio- and stereoselectivity for reactions involving this compound through computational simulations.

Molecular Dynamics Simulations for Conformational Analysis

There are no published molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound. Such studies would provide insight into the molecule's flexibility, preferred shapes (conformers), and dynamic behavior, but this information is not currently present in the scientific literature.

In Silico Design of Novel Derivatives and Reaction Optimization

The strategic design of novel derivatives of this compound and the optimization of reactions involving this scaffold can be significantly accelerated through the application of computational chemistry techniques. In silico methods provide a powerful platform for predicting the reactivity and catalytic requirements of molecules, thereby guiding experimental efforts toward more promising candidates and conditions. This approach minimizes the need for extensive trial-and-error synthesis and screening, leading to a more efficient and cost-effective research and development process. Key computational strategies in this context include the development of Quantitative Structure-Reactivity Relationships (QSRR) and the use of virtual screening to identify optimal catalysts.

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their observed reactivity in a specific chemical transformation. By establishing a mathematical relationship between molecular descriptors and a reactivity parameter (e.g., reaction rate, yield, or enantioselectivity), QSRR models can be used to predict the reactivity of newly designed, unsynthesized derivatives.

For a series of derivatives of this compound, a QSRR model could be developed to predict their susceptibility to, for example, asymmetric reduction of the ketone functionality. The first step in building such a model is the generation of a dataset of diverse derivatives with experimentally determined reactivities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are then calculated for each derivative. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

A hypothetical QSRR study on the asymmetric hydrogenation of this compound derivatives might involve the descriptors shown in Table 1. A multiple linear regression (MLR) analysis could then be employed to derive an equation that links these descriptors to the observed enantiomeric excess (ee) of the corresponding secondary alcohol product.

Table 1: Hypothetical Molecular Descriptors and Predicted Reactivity for QSRR Analysis of this compound Derivatives in Asymmetric Hydrogenation.

| Derivative Substitution (R) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Enantiomeric Excess (%) |

| H (Parent Compound) | 3.2 | 2.5 | -6.8 | -1.2 | 85 |

| 4-Cl | 3.8 | 3.1 | -7.1 | -1.5 | 92 |

| 4-OCH3 | 3.0 | 2.2 | -6.5 | -1.0 | 78 |

| 4-NO2 | 3.1 | 4.5 | -7.5 | -2.0 | 95 |

| 3-CH3 | 3.6 | 2.6 | -6.7 | -1.1 | 88 |

This table is interactive. Users can sort the data by clicking on the column headers.

The resulting QSRR model would allow for the in silico design of new derivatives with potentially enhanced reactivity and selectivity, prioritizing the synthesis of the most promising candidates.

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to possess a desired biological or chemical activity. In the context of this compound, virtual screening can be employed to identify potential catalysts for specific transformations, such as the stereoselective reduction of the ketone or the hydrolysis of the ester group.

The process typically begins with the creation of a virtual library of potential catalysts, which could include various transition metal complexes with different ligands or a range of biocatalysts like enzymes. A docking simulation is then performed, where each virtual catalyst is placed in the active site of a model of the substrate, in this case, this compound. The docking algorithm calculates the binding affinity and orientation of the catalyst with the substrate, providing a score that reflects the likelihood of a productive interaction.

For instance, to find a suitable catalyst for the enantioselective reduction of the ketone in this compound, a library of chiral phosphine (B1218219) ligands for a rhodium or ruthenium-based catalyst could be screened. The docking simulations would predict which ligands create a chiral environment around the ketone that would favor the formation of one enantiomer of the resulting alcohol over the other.

Table 2: Hypothetical Virtual Screening Results for Chiral Ligands in the Asymmetric Hydrogenation of this compound.

| Ligand | Catalyst Type | Docking Score (kcal/mol) | Predicted Enantiomeric Excess (%) | Predicted Conversion (%) |

| (R)-BINAP | Ru-based | -8.5 | 98 (R) | >99 |

| (S)-Tol-BINAP | Ru-based | -8.2 | 95 (S) | >99 |

| (R,R)-DIOP | Rh-based | -7.8 | 90 (R) | 98 |

| (S,S)-CHIRAPHOS | Rh-based | -7.5 | 88 (S) | 97 |

| (R)-PhanePhos | Ru-based | -9.1 | 99 (R) | >99 |

This table is interactive. Users can sort the data by clicking on the column headers.

The top-scoring candidates from the virtual screen would then be synthesized and experimentally tested, significantly narrowing the search for an effective catalyst. This computational pre-selection saves considerable time and resources compared to traditional high-throughput experimental screening.

Future Research Directions and Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of Ethyl 5-(4-methylphenyl)-5-oxovalerate often relies on Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). nih.govorganic-chemistry.org This approach generates significant amounts of hazardous waste, posing environmental concerns. Future research will prioritize the development of greener synthetic routes that minimize waste and utilize more environmentally friendly reagents and catalysts.

Key areas of focus will include:

Replacement of Hazardous Catalysts: Investigating solid acid catalysts such as zeolites, clays, and supported sulfonic acids that can be easily separated and recycled, reducing the environmental impact. nih.govorgsyn.org

Solvent-Free Reactions: Exploring solvent-free reaction conditions, which can lead to improved yields, faster reaction rates, and simplified work-up procedures, aligning with the principles of green chemistry. nih.gov

Alternative Acylating Agents: Moving away from acyl chlorides towards the use of carboxylic acids or anhydrides as acylating agents to reduce the formation of corrosive byproducts. nih.gov

Use of Ionic Liquids: Investigating the use of ionic liquids as recyclable solvents and catalysts, which can enhance reaction rates and selectivity while offering a greener alternative to volatile organic solvents. chemcopilot.comwikipedia.orgthe-scientist.comcomputabio.com

These efforts aim to create more sustainable and economical processes for the production of this compound and related compounds.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of highly efficient and selective catalytic systems is crucial for improving the synthesis of this compound. Future research will focus on designing novel catalysts that offer superior performance under milder reaction conditions.

Potential avenues for exploration include:

Heterogeneous Catalysts: Further development of robust and reusable solid acid catalysts, such as modified zeolites and metal oxides, to facilitate easier product separation and catalyst recycling. nih.govgwern.net For instance, phosphotungstic acid encapsulated in flexible nanoporous materials has shown promise in Friedel-Crafts acylation. nih.govnih.gov

Homogeneous Catalysis: Investigating the use of more sustainable and cost-effective metal catalysts, such as iron, in combination with recyclable reaction media like ionic liquids. the-scientist.com

Biocatalysis: Exploring enzymatic approaches for the synthesis of ketoesters, which could offer high selectivity and operate under mild, environmentally friendly conditions.

Application in Materials Science and Polymer Chemistry

The unique chemical structure of this compound, containing both a ketone and an ester functional group, makes it a potentially valuable monomer for the synthesis of novel polymers. Future research will likely explore its incorporation into various polymer backbones to create materials with tailored properties.

Areas of interest include:

Polyester Synthesis: Utilizing the ester group for polycondensation reactions with diols to produce novel polyesters. The presence of the keto group in the polymer backbone could impart specific thermal and mechanical properties. google.commdpi.comscienceinfo.com

Poly(aryl ether ketone) (PAEK) Analogs: Investigating the potential of this and similar ketoesters as building blocks for high-performance polymers like PAEKs. These materials are known for their excellent thermal stability and mechanical strength. researchgate.netmdpi.com Copolymers containing aryl ketone moieties have shown tunable thermal and mechanical properties. sci-hub.setorontomu.ca

Functional Polymers: The ketone functionality offers a site for further chemical modification, allowing for the creation of functional polymers with applications in areas such as specialty coatings, adhesives, or as polymer-supported catalysts.

The exploration of this compound as a monomer will open up new possibilities for the design of advanced materials with unique properties.

High-Throughput Screening and Automated Synthesis Methodologies

To accelerate the discovery of optimal reaction conditions and novel applications, high-throughput screening and automated synthesis methodologies will be increasingly employed. These technologies allow for the rapid evaluation of a large number of variables, significantly reducing the time and resources required for research and development.

Future efforts will likely involve:

Automated Flow Chemistry: Implementing continuous flow synthesis platforms for the production of this compound. nih.govresearchgate.netmdpi.comchemisgroup.usacs.orgdurham.ac.ukthieme-connect.denih.govbeilstein-journals.orgchemrxiv.org Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for seamless integration with in-line analysis and purification.

Robotic Synthesis Platforms: Utilizing robotic systems to automate the setup, execution, and analysis of numerous parallel reactions, enabling the rapid screening of catalysts, solvents, and other reaction parameters.

Design of Experiments (DoE): Employing statistical design of experiments to efficiently explore the reaction space and identify the optimal conditions for yield and selectivity with a minimal number of experiments.

The adoption of these automated technologies will streamline the synthesis and optimization processes, facilitating faster innovation in the field.

Advanced Mechanistic Studies using Cutting-Edge Analytical Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is essential for rational process optimization and catalyst design. Future research will leverage advanced analytical techniques to probe reaction intermediates and transition states.

Techniques that will be instrumental include:

Operando Spectroscopy: Utilizing techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction in real-time under actual operating conditions. wikipedia.orgnumberanalytics.comnumberanalytics.comyoutube.com This allows for the direct observation of catalyst-substrate interactions and the formation of transient species.

Kinetic Studies: Conducting detailed kinetic investigations to elucidate the reaction pathways and determine the rate-limiting steps in the synthesis of this compound. scribd.com

These advanced studies will provide invaluable insights into the fundamental chemistry of this compound, enabling more precise control over its synthesis and reactivity.

Interdisciplinary Research Integrating Organic Synthesis with Data Science and AI

The convergence of organic synthesis with data science and artificial intelligence (AI) is set to revolutionize the way chemical research is conducted. For this compound, this interdisciplinary approach will accelerate discovery and optimization in several key areas.

Future research will focus on:

AI-Driven Retrosynthesis: Using AI-powered tools to design novel and efficient synthetic routes to this compound and its derivatives. nih.govchemcopilot.comthe-scientist.comcomputabio.comthieme-connect.debeilstein-journals.org

Machine Learning for Catalyst Design: Employing machine learning algorithms to predict the performance of new catalysts for the synthesis of this compound, thereby guiding experimental efforts towards the most promising candidates. beilstein-journals.orgresearchgate.netethz.chcetjournal.it

Predictive Modeling of Reaction Outcomes: Developing machine learning models to predict the regioselectivity and yield of Friedel-Crafts acylation and other reactions, based on a large dataset of experimental results. organic-chemistry.orgtorontomu.cadurham.ac.ukyoutube.comnumberanalytics.com

Data-Driven Process Optimization: Integrating experimental data with machine learning algorithms to create self-optimizing reactor systems that can autonomously identify the optimal conditions for the synthesis of this compound. nih.govchemrxiv.org

The synergy between experimental organic chemistry and computational approaches will undoubtedly lead to significant advancements in the synthesis and application of this versatile chemical compound.

Q & A

Q. How to optimize reaction conditions for scalability while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Screen chiral catalysts (e.g., BINOL-derived ligands) in asymmetric syntheses.

- Use HPLC with chiral columns to quantify enantiomeric excess (ee).

- For scale-up, ensure solvent recovery systems and continuous-flow reactors to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.